molecular formula C20H17BrO3 B11144549 2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

Cat. No.: B11144549
M. Wt: 385.2 g/mol
InChI Key: KLAIBYADEJHNMQ-ODLFYWEKSA-N
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Description

2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a benzofuran-3-one derivative featuring a 4-bromophenyl substituent at the C2 position and a 3-methylbut-2-enyloxy group at the C6 position. The benzofuran-3-one core is a bicyclic system comprising a fused benzene and furan ring, with a ketone group at the C3 position. The 4-bromophenyl moiety enhances lipophilicity and may influence π-π stacking interactions, while the prenyl-like 3-methylbut-2-enyloxy group could modulate solubility and steric effects.

Properties

Molecular Formula

C20H17BrO3

Molecular Weight

385.2 g/mol

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one

InChI

InChI=1S/C20H17BrO3/c1-13(2)9-10-23-16-7-8-17-18(12-16)24-19(20(17)22)11-14-3-5-15(21)6-4-14/h3-9,11-12H,10H2,1-2H3/b19-11-

InChI Key

KLAIBYADEJHNMQ-ODLFYWEKSA-N

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2)C

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2)C

Origin of Product

United States

Chemical Reactions Analysis

2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one undergoes various chemical reactions, including:

Scientific Research Applications

The compound 2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a synthetic organic molecule featuring a benzo[b]furan core, a bromophenyl substituent, and an alkenyloxy group. Benzofurans, the category to which this compound belongs, are known for various biological activities and potential therapeutic uses. The presence of bromine can enhance the compound's reactivity and influence its pharmacological properties.

Potential Applications

2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one may have applications in:

  • Pharmaceutical Research Due to the potential biological activities of benzofurans, this compound may be investigated for novel therapeutic applications.
  • Material Science The compound may be used in the synthesis of new materials with specific properties.
  • Agrochemicals It may also be explored in the development of new agrochemicals.

Structural Similarities and Uniqueness

This compound is unique because it combines a bromophenyl moiety with an alkenyloxy group on the benzofuran framework, which may result in distinct biological properties not found in simpler benzofurans or other related compounds. Its complex structure allows for diversified interactions within biological systems, potentially leading to novel therapeutic applications.

Bromophenyl Derivatives in Cancer Therapy

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or disrupting their metabolic pathways . In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

The structural and functional attributes of 2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one can be contextualized by comparing it to analogous benzofuran-3-one derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons

Compound Name C2 Substituent C6 Substituent Notable Features Reference
This compound 4-Bromophenyl 3-Methylbut-2-enyloxy High lipophilicity (Br), potential steric bulk from prenyloxy group Target Compound
(2Z)-6-Methoxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one 4-Methylphenyl Methoxy Reduced steric hindrance; methyl group may enhance crystallinity
(2Z)-2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one 2-Bromophenyl Hydroxy Ortho-bromo substitution; hydroxy group enables hydrogen bonding
(2Z)-6-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)benzo[b]furan-3-one Furan-2-ylmethylidene 4-Bromophenyl-2-oxoethoxy Extended side chain with ketone; potential for diverse intermolecular interactions
(2Z)-2-[(2-Methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)benzo[b]furan-3-one 2-Methoxyphenyl 3-Methylbut-2-enoxy Methoxy group at C2 alters electronic properties; same C6 substituent as target
Key Differences and Implications

Substituent Position and Electronic Effects: The 4-bromophenyl group in the target compound contrasts with the 2-bromophenyl substituent in . The para-bromo position likely enhances symmetry and stabilizes molecular packing compared to the ortho isomer, which may introduce steric strain.

Hydrogen Bonding and Crystal Packing :

  • Compounds with hydroxy () or carbonyl-containing () substituents exhibit stronger hydrogen-bonding capacity, which can influence crystal packing and solubility. The target compound lacks such groups, suggesting weaker intermolecular interactions unless mediated by bromine’s polarizability.

Biological Relevance :

  • While direct biological data for the target compound are absent, analogs like and with extended side chains or heterocyclic moieties (e.g., furan) may exhibit enhanced binding to biological targets due to increased molecular complexity.

Biological Activity

The compound 2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a synthetic organic molecule belonging to the class of benzofurans. Its complex structure, characterized by a bromophenyl substituent and an alkenyloxy group, suggests potential for diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C20_{20}H17_{17}BrO3_3
  • Molecular Weight : 385.25 g/mol
  • IUPAC Name : (2Z)-2-[(4-bromophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in K562 leukemia cells, similar to other thiosemicarbazone derivatives that promote mitochondrial dysfunction and cell death through reactive oxygen species (ROS) generation .

Table 1: Summary of Anticancer Activity

Study ReferenceCell LineMechanism of ActionObserved Effect
K562Mitochondrial dysfunctionInduction of apoptosis
MDA-MB-231Inhibition of invasion70% reduction at 10 µM
PC-3MLCathepsin L inhibition92% reduction at 5 µM

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Structural analogs have been synthesized and tested against various bacterial strains, with some exhibiting significant inhibitory effects. The presence of the bromophenyl group may enhance the compound's interaction with microbial targets, leading to increased efficacy .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and apoptosis in cancer cells.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes such as cathepsin L, which is involved in cancer cell invasion and metastasis.
  • Disruption of Mitochondrial Function : By impairing mitochondrial membrane potential, the compound can trigger apoptotic pathways.

Case Studies

Several case studies have focused on the synthesis and evaluation of related benzofuran derivatives:

  • Thiosemicarbazone Derivatives : A study synthesized thiosemicarbazone derivatives that demonstrated potent anticancer activity through mitochondrial pathways, with similar structural features to our compound .
  • Benzoylbenzophenone Analogues : These analogues were evaluated for their selectivity in inhibiting cathepsin L, showcasing low cytotoxicity towards normal cells while effectively reducing cancer cell invasiveness.

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